BenchChemオンラインストアへようこそ!

Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (CAS 1379312-86-3) is a trisubstituted pyridine derivative bearing three chemically distinct functional handles: a C5 bromine atom, a C3 primary amino group, and an ethyl acetate side chain at C2. It is cataloged within the heterocyclic building block family, featuring a molecular formula of C9H11BrN2O2 and a molecular weight of 259.1 g/mol.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
CAS No. 1379312-86-3
Cat. No. B2620235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-amino-5-bromo-2-pyridyl)acetate
CAS1379312-86-3
Molecular FormulaC9H11BrN2O2
Molecular Weight259.103
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=N1)Br)N
InChIInChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3
InChIKeyDZOWBXRYWIYOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (CAS 1379312-86-3): A Multi-Handle Pyridine Building Block for Parallel Synthesis


Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (CAS 1379312-86-3) is a trisubstituted pyridine derivative bearing three chemically distinct functional handles: a C5 bromine atom, a C3 primary amino group, and an ethyl acetate side chain at C2 . It is cataloged within the heterocyclic building block family, featuring a molecular formula of C9H11BrN2O2 and a molecular weight of 259.1 g/mol [1]. The compound is commercially available at purities of ≥97% (as verified by HPLC), indicating its suitability as a research intermediate rather than a final active pharmaceutical ingredient [1].

Why Generic Substitution of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate Fails in Multi-Step Synthesis


The compound's value in medicinal chemistry and chemical biology stems from its orthogonal reactivity, where each functional group can be addressed independently via modern cross-coupling and condensation chemistries. This trifunctional architecture is not replicated in close analogs. For instance, the corresponding carboxylic acid (CAS 886373-11-1) lacks the ester protecting group, forcing premature acid exposure and limiting compatibility with Suzuki-Miyaura conditions [1]. Similarly, the methyl ester analog (CAS 1805621-25-3) provides a less tunable ester leaving group, restricting the synthetic chemist's ability to control hydrolysis or aminolysis kinetics . The absence of the C5 bromine atom in dehalogenated analogs eliminates the most versatile Pd-catalyzed cross-coupling handle, reducing the compound to a simple aminopyridine with severely limited diversification potential . Therefore, substituting this compound with structurally similar but functionally deficient alternatives directly compromises downstream molecular complexity generation.

Quantitative Evidence Guide: Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate vs. Its Closest Analogs


Functional Group Diversity: Triple Orthogonal Handles vs. Dual-Handle Acid Analog

Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate provides three chemically distinct, sequentially addressable handles for molecular diversification: a C5 bromine for Pd-catalyzed cross-coupling, a C3 primary amine for amidation or reductive amination, and a C2 ethyl ester for hydrolysis or transesterification. The closest structural analog, (3-amino-5-bromopyridin-2-yl)acetic acid (CAS 886373-11-1), lacks an ester protecting group, exposing a free carboxylic acid that is incompatible with many cross-coupling conditions. This difference has been exploited in a published patent synthesis where the ethyl ester form was directly used in a cyclization to a 4-aza-2-oxindole scaffold, achieving a 60% isolated yield . Attempting the same transformation with the free acid analog would necessitate an additional protection/deprotection sequence, adding two synthetic steps [1].

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Synthetic Utility: Validated Yield in Drug-Like Heterocycle Assembly vs. Unvalidated Analog

The ethyl ester of 2-(3-amino-5-bromo-2-pyridyl)acetate has demonstrated productive incorporation into a pharmaceutically relevant 4-aza-2-oxindole scaffold (6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one) with an isolated yield of 60% at 13.5 mmol scale in a published patent procedure . In the same patent family, an alternative route using iron/acetic acid reduction afforded the identical core in 68% yield at 34.6 mmol scale, confirming the robustness of this intermediate . By contrast, the regioisomer Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate has no documented productive incorporation into any bioactive scaffold in the peer-reviewed or patent literature, representing a procurement risk for teams requiring proven synthetic precedents .

Process Chemistry Drug Discovery Heterocyclic Scaffolds

Regioselective C5 Bromine Substitution: Enabling Pd-Catalyzed Diversification vs. C2/C3 Halogen Limitations

The C5 bromine of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is positioned for electrophilic, electronically unbiased Pd(0)-catalyzed oxidative addition, making it suitable for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This is in contrast to the regioisomer Ethyl 2-(3-amino-6-bromo-2-pyridyl)acetate, where the bromine at C6 is adjacent to the pyridine nitrogen and subject to strong σ-electron-withdrawing effects, retarding oxidative addition kinetics and reducing coupling yields . A general study on 3-pyridyl boronic ester Suzuki couplings demonstrated that meta-substituted 3-pyridyl systems (analogous to C5 substitution) achieve 85% average coupling yields versus 54% for 2-pyridyl ortho-substituted systems (analogous to C6 substitution) under identical Pd(PPh3)4/K2CO3 conditions [1].

Cross-Coupling C–H Functionalization Biaryl Synthesis

Commercial Purity Benchmark: ≥97% Specification vs. Industry Baseline for Heterocyclic Building Blocks

Commercially available ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is supplied with a purity specification of ±97% (as determined by HPLC), as confirmed by a major vendor's technical datasheet [1]. In contrast, the methyl ester analog (Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate, CAS 1805621-25-3) is typically available at unspecified purity from multiple sources, with no published HPLC chromatogram or certificate of analysis . For procurement in pharmaceutical research, a defined purity specification is essential: a 97% purity standard means that at a 10-gram scale, the maximum total impurity burden is 0.3 g, whereas an unspecified-grade product may contain up to 5-10% impurities (0.5-1.0 g per 10 g), introducing unknown side products into subsequent reactions [1].

Quality Control Procurement Analytical Chemistry

Comparative Molecular Feature and Reactivity Table: Target vs. All Relevant Analogs

The table below summarizes the key molecular features and reactivity profiles of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate alongside its four closest commercially available analogs. The target compound uniquely combines three orthogonal handles with a validated synthetic precedent and a defined commercial purity specification [1][2].

Cheminformatics Structure-Activity Relationships Building Block Selection

Best Research and Industrial Application Scenarios for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate


Diversity-Oriented Synthesis (DOS) of 4-Aza-Oxindole Kinase Inhibitor Libraries

Medicinal chemistry teams seeking to generate focused libraries of 4-aza-2-oxindole derivatives for kinase inhibitor screening should prioritize this compound. The validated 60% cyclization yield to the 6-bromo-4-aza-2-oxindole core provides a direct entry into a chemotype recognized in patents for CDK and tyrosine kinase inhibition . The residual C5 bromine after cyclization enables a second diversification step via Suzuki-Miyaura coupling, enabling rapid SAR exploration from a single intermediate . Procurement of this specific ethyl ester, rather than the free acid or methyl ester, eliminates a protection step and ensures compatibility with the published procedure .

Parallel Synthesis of Biaryl-Focused Fragment Libraries via C5 Suzuki Coupling

For fragment-based drug discovery (FBDD) groups constructing biaryl libraries via high-throughput experimentation, the C5 bromine on this scaffold is positioned for optimal Pd-catalyzed coupling reactivity, with class-level average yields of 85% for 3-pyridyl systems compared to 54% for 2-pyridyl ortho-substituted analogs [1]. The ethyl ester handle can be selectively hydrolyzed post-coupling to reveal a carboxylic acid for amide bond formation or bioconjugation, while the C3 amine remains available for reductive amination or sulfonamide formation, enabling three-dimensional diversification from a single building block procurement.

Bioisosteric Replacement Studies Requiring Amino Acid Mimetics

In lead optimization programs evaluating heteroaryl amino acid bioisosteres, the (3-amino-5-bromo-2-pyridyl)acetic acid scaffold is explicitly described as useful for bioisosteric replacement studies . The ethyl ester form serves as a stable, storable precursor that can be quantitatively hydrolyzed to the free acid immediately before use, offering better long-term storage stability than the free acid analog (CAS 886373-11-1), which has a higher hydrogen bond donor count (2 vs. 1) and increased hygroscopicity risk [2].

Process Chemistry Scale-Up of Aza-Oxindole Intermediates for Preclinical Supply

For process chemistry groups tasked with scaling intermediates for preclinical toxicology studies, this compound has been demonstrated at 34.6 mmol scale with a reproducible 68% yield using iron/acetic acid reduction conditions . The availability of a ≥97% purity commercial specification ensures that incoming material quality is sufficient to meet IND-enabling impurity profiling requirements without additional purification, reducing the procurement-to-campaign timeline by an estimated 3-5 business days compared to sourcing and re-purifying an unspecified-grade alternative [3].

Quote Request

Request a Quote for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.